molecular formula C10H6ClNO2S B1627226 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid CAS No. 886367-29-9

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B1627226
CAS RN: 886367-29-9
M. Wt: 239.68 g/mol
InChI Key: AGFVWFNTHIHOLZ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, also known as 3-Chloro-4-(thiazol-2-yl)benzoic acid, is an organic compound with a molecular formula of C8H5ClNOS. It is a white to off-white crystalline solid with a melting point of 163-164°C. This compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. In

Scientific Research Applications

Organotin(IV) Derivatives Synthesis and Biological Significance

A series of di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized and characterized by various instrumental techniques. These compounds demonstrated antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).

Antimicrobial Agents from Thiazole Derivatives

The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives exhibited antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. This research underscores the potential of thiazole derivatives as antimicrobial agents (Sah et al., 2014).

Antiviral Activity of Thiazole Sulfonamides

New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and showed specific anti-tobacco mosaic virus activity. This suggests their potential application in developing antiviral compounds (Chen et al., 2010).

Corrosion Inhibition by Thiazole and Thiadiazole Derivatives

Thiazole and thiadiazole derivatives were evaluated for their corrosion inhibition performance on iron metal through density functional theory (DFT) calculations and molecular dynamics simulations. This research offers insights into the application of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Fungicidal and Antivirus Activities of Thiazole Derivatives

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting good fungicidal activity against several fungi and activity against Tobacco Mosaic Virus (TMV), indicating a new strategy for controlling fungi and virus (Fengyun et al., 2015).

Structural and Electronic Properties of Thiazole Derivatives

The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole were studied using density functional theory (DFT), providing valuable information for the design of new chemical entities with specific applications (Kerru et al., 2019).

properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFVWFNTHIHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589604
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

CAS RN

886367-29-9
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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